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molecular formula C16H21NO4 B8680261 Methyl 1-(4-methoxybenzamido)cyclohexane-1-carboxylate

Methyl 1-(4-methoxybenzamido)cyclohexane-1-carboxylate

Cat. No. B8680261
M. Wt: 291.34 g/mol
InChI Key: LSXGIIBVZSFVCR-UHFFFAOYSA-N
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Patent
US08481725B2

Procedure details

581 mg (3 mmol) of 1-aminocyclohexanecarboxylic acid methyl ester hydrochloride was used instead of 1-aminocyclohexanecarboxylic acid phenylmethyl ester, and 512 mg (3 mmol) of 4-methoxybenzoyl chloride was used instead of phenylacetyl chloride in the process according to Reference Example 1 to obtain 619 mg (71%) of the title compound.
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]([C:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>>[CH3:2][O:3][C:4]([C:6]1([NH:12][C:19]([C:18]2[CH:22]=[CH:23][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)=[O:20])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
581 mg
Type
reactant
Smiles
Cl.COC(=O)C1(CCCCC1)N
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCCC1)NC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 619 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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